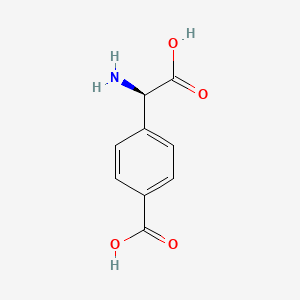

(R)-4-Carboxyphenylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (R)-4-Carboxyphenylglycine derivatives has been explored through various chemical pathways. One notable method involves the asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, yielding high yields and diastereoselectivities for a variety of functionalized arylboronic acids (Beenen, Weix, & Ellman, 2006). This method highlights the importance of catalysis in achieving the desired chirality and purity of the compound.

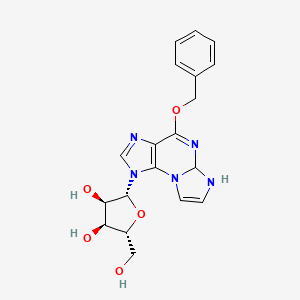

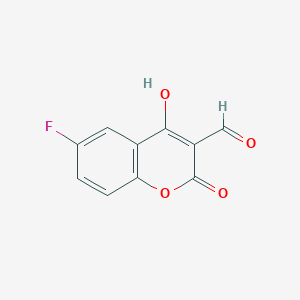

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using various spectroscopic techniques. X-ray diffraction methods have been employed to determine the coordination geometry of related complexes, revealing a pseudo square pyramidal geometry with nitrogen and sulfur donor atoms forming a square base and the oxo ligand at the apex (Hansen, Cini, Taylor, & Marzilli, 1992). These studies provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, owing to its carboxyl and amino functional groups. It has been utilized as a chiral catalyst for carbenoid reactions, demonstrating high asymmetric induction in processes such as intramolecular C-H insertion and intermolecular cyclopropanation (Reddy, Lee, & Davies, 2006). These reactions underscore the molecule's utility in synthesizing enantioenriched products, essential for pharmaceutical applications.

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystalline structure, are influenced by its molecular geometry and intermolecular interactions. Studies on related peptide complexes have revealed how hydrogen bonding and stereochemical configurations affect these properties, aiding in the development of more efficient synthesis and isolation techniques (Jankowsky, Kirsch, Reich, Spies, & Johannsen, 1998).

Chemical Properties Analysis

The chemical behavior of this compound is significantly impacted by its functional groups. Its carboxyl group can engage in decarboxylation reactions under specific conditions, while the amino group makes it a versatile ligand in coordination chemistry. Such reactivity has been exploited in the synthesis of complex molecules and materials, demonstrating the compound's versatility in organic and inorganic chemistry (Hug, Bonifačić, Asmus, & Armstrong, 2000).

Scientific Research Applications

(RS)-alpha-methyl-4-carboxyphenylglycine (MCPG), a derivative of (R)-4-Carboxyphenylglycine, selectively antagonizes metabotropic glutamate receptors (mGlu-Rs) and affects long-term potentiation (LTP) and AMPA-evoked responses in the hippocampus (Sergueeva, FedorovNikolai, & ReymannKlaus, 1993).

Phenylglycine derivatives, including (S)-4-carboxyphenylglycine, competitively antagonize metabotropic glutamate receptor-mediated responses, showing selective inhibition of certain neuronal depolarizations (Eaton, Jane, Jones, Porter, Pook, Sunter, Udvarhelyi, Roberts, Salt, & Watkins, 1993).

Variants of carboxyphenylglycine have been studied for their effects on glutamate metabotropic receptors, revealing differential agonistic and antagonistic activities at receptor subtypes (Cavanni, Pinnola, Mugnaini, Trist, van Amsterdam, & Ferraguti, 1994).

Phenylglycine analogs, including (S)-4-carboxyphenylglycine, have been shown to have functional activities at different metabotropic glutamate receptor subtypes, revealing their selective pharmacological properties (Thomsen, Boel, & Suzdak, 1994).

properties

IUPAC Name |

4-[(R)-amino(carboxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJKPGFERYGJF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/no-structure.png)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)